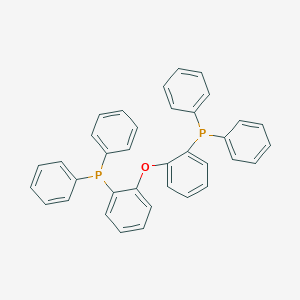

ビス(2-ジフェニルホスフィノフェニル)エーテル

概要

説明

Bis(2-diphenylphosphinophenyl)ether, also known as BDPE, is an organophosphorus compound with a variety of applications in scientific research. It is a colorless, low-viscosity liquid with a faint odor, and is soluble in most organic solvents. BDPE has been studied for its reactivity, versatility, and potential applications in organic synthesis and catalysis.

科学的研究の応用

ルテニウム触媒反応用配位子

ビス(2-ジフェニルホスフィノフェニル)エーテルは、ルテニウム触媒反応の配位子として使用されます。 具体的には、水素借用法を用いたアミンとアルコールからのアミンの合成に適用されています .

銅(I)錯体の調製

この化合物は、さまざまな無機反応におけるキレート配位子として使用され、その一例として、銅(I)ジメチルビピリミジニルホスフィノフェニルエーテル錯体の調製があります .

光物理学およびEPR研究

P,P'-二プロトン化ビス(2-ジフェニルホスフィノフェニル)エーテルを持つハロマンガン酸(II)が設計され、光物理学およびEPRの観点から調査されています . これらの錯体は、量子収率の波長励起依存性を持つMn(II)d-d遷移(4T1→6A1)に起因する緑色の発光を示します .

発光性マンガン(II)錯体

発光性マンガン(II)錯体は、過去数十年間にわたって精力的に研究されてきました . マンガン(II)錯体の発光は、金属摂動配位子内遷移に由来する可能性があります .

非共有結合

非共有結合PH…X(Mn)相互作用は、マンガン(II)の発光を消光します . 一方、PH…X(Mn)相互作用は、[H 2 DPEphos] 2+から[MnX 4] 2−への励起移動の経路です .

量子収率依存性

固体[H 2 DPEphos][MnBr 4]錯体は、励起エネルギーに依存する高い発光量子収率を持つ明るい緑色のリン光(λ max = 515 nm)を示します .

作用機序

Bis(2-diphenylphosphinophenyl)ether, also known as (Oxydi-2,1-phenylene)bis(diphenylphosphine), is a fascinating compound with a wide range of applications in inorganic and organometallic chemistry . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary target of Bis(2-diphenylphosphinophenyl)ether is to act as a wide bite angle diphosphine ligand in inorganic and organometallic chemistry . It is used as a chelating ligand in various inorganic reactions .

Mode of Action

Bis(2-diphenylphosphinophenyl)ether interacts with its targets by forming strong coordination bonds. The phosphorus atom in the compound has strong electron-donating properties, which can increase the energy level of the d-d excited state of the metal center, thereby preventing non-radiative transitions .

Biochemical Pathways

The compound is involved in various inorganic reactions, one of which is the preparation of copper(I) dimethylbipyrimidinylphosphinophenyl ether complexes . It is also used as a ligand in the ruthenium-catalyzed green amine synthesis process .

Result of Action

The result of Bis(2-diphenylphosphinophenyl)ether’s action is the formation of new compounds through inorganic reactions. For instance, it is used as a catalyst for the cross-coupling reaction of 2-brom-1,3-dienes to prepare high stereoselectivity of conjugated Z, E dienes .

Action Environment

The action, efficacy, and stability of Bis(2-diphenylphosphinophenyl)ether can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of other chemicals or catalysts, and the pH of the solution. For instance, the compound is synthesized from chlorodiphenylphosphine and diphenyl ether under specific conditions .

Safety and Hazards

将来の方向性

DPEphos has been used in the synthesis of strongly phosphorescent copper(I) halide complexes, which exhibit intense blue-green phosphorescence with a lifetime of 1 μs in the solid state . These complexes are thermally stable and suitable for application in luminescent devices . This suggests potential future directions in the development of luminescent materials.

特性

IUPAC Name |

[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXZOQOZERSHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401575 | |

| Record name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166330-10-5 | |

| Record name | Bis[2-(diphenylphosphino)phenyl] ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166330-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[(diphenylphosphino)phenyl]ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

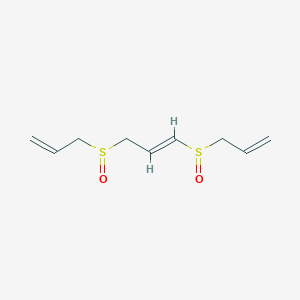

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for DPEphos?

A1: DPEphos has the molecular formula C36H28OP2 and a molecular weight of 534.55 g/mol. Key spectroscopic data include:

Q2: What are the main catalytic applications of DPEphos?

A3: DPEphos has found extensive use as a ligand in transition metal catalysis, particularly in palladium-catalyzed reactions. [, , , ] Some key applications include:

- Hydroacylation of aldehydes: DPEphos stabilizes key intermediates in the reaction, preventing catalyst deactivation. []

- Amination reactions: Efficiently catalyzes the coupling of halogenated porphyrins with amines, yielding amino-substituted porphyrins. []

- Hydroamination of myrcene: Exhibits high activity and selectivity for the synthesis of diethylgeranylamine, a key precursor for (-)-menthol. []

- Thiocarbonylation of alkynes: Provides control over regioselectivity in the synthesis of unsaturated thioesters by tuning reaction conditions. []

Q3: How does the structure of DPEphos contribute to its catalytic activity?

A4: The flexible ether bridge in DPEphos allows it to adopt various coordination modes, stabilizing different intermediates during catalytic cycles. [, ] This flexibility, along with its strong electron-donating ability, makes it an effective ligand for a wide range of metal complexes. []

Q4: What are the advantages of using DPEphos as a ligand in palladium-catalyzed reactions?

A5: DPEphos-palladium complexes often exhibit high activity and selectivity under mild reaction conditions. [, , , ] The hemilabile nature of the ether oxygen in DPEphos allows for dynamic ligand behavior, facilitating substrate binding and product release during catalytic cycles. []

Q5: Have computational methods been used to study DPEphos and its metal complexes?

A6: Yes, density functional theory (DFT) calculations have been employed to investigate the electronic structure and bonding in DPEphos-gold complexes, revealing insights into their luminescent properties. [] Computational studies also help rationalize the observed regioselectivity in DPEphos-catalyzed reactions. []

Q6: How do structural modifications of DPEphos affect its properties?

A7: Replacing the ether oxygen with a methylene linker leads to catalyst decomposition, highlighting the importance of the ether oxygen for stabilizing catalytic intermediates. [] Modifying the substituents on the phosphorus atoms can impact the steric and electronic properties of DPEphos, influencing its coordination chemistry and catalytic activity. [, , ]

Q7: What strategies can improve the stability of DPEphos?

A8: Storing DPEphos under an inert atmosphere and minimizing exposure to air and moisture can enhance its long-term stability. [] Formulating DPEphos with appropriate stabilizers, such as antioxidants, can also help prevent oxidation.

Q8: What are the applications of DPEphos in material science?

A9: DPEphos-copper(I) complexes have shown promise as emitters in organic light-emitting diodes (OLEDs) due to their high electroluminescence efficiencies and good thermal stabilities. [, ] These complexes exhibit thermally activated delayed fluorescence, making them attractive candidates for developing efficient and cost-effective OLED devices. []

Q9: How does research on DPEphos intersect with other scientific disciplines?

A10: DPEphos research bridges chemistry with fields like materials science, nanoscience, and biology. [, , ] For instance, DPEphos-catalyzed reactions are employed in synthesizing biologically relevant molecules like amino-substituted porphyrins. [] Furthermore, the development of DPEphos-based luminescent materials has implications for display technologies and sensing applications. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B61444.png)

![Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B61447.png)

![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)